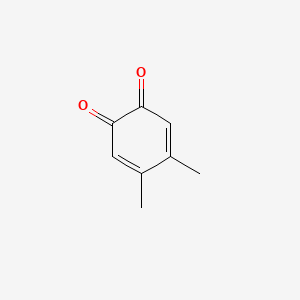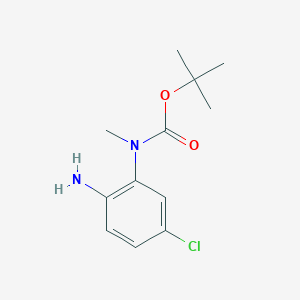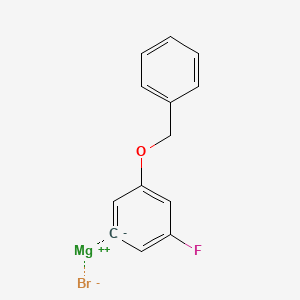
4,5-Dimethyl-o-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-o-benzoquinone is an organic compound with the molecular formula C8H8O2. It is a derivative of benzoquinone, characterized by the presence of two methyl groups at the 4 and 5 positions on the benzene ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-o-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethylcatechol using oxidizing agents such as silver oxide or potassium ferricyanide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to ensure the selective formation of the quinone.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced oxidation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-o-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to 4,5-dimethylhydroquinone using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted quinones.
Common Reagents and Conditions:
Oxidation: Silver oxide, potassium ferricyanide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Higher quinone derivatives.
Reduction: 4,5-Dimethylhydroquinone.
Substitution: Halogenated, nitrated, or sulfonated quinones.
Scientific Research Applications
4,5-Dimethyl-o-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of quinone-based therapeutics.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-o-benzoquinone involves its ability to undergo redox cycling. This property allows it to participate in electron transfer reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to interact with thiol groups in proteins and enzymes further contributes to its biological activity.
Comparison with Similar Compounds
1,4-Benzoquinone: A simpler quinone with no methyl substitutions.
2-Methyl-1,4-benzoquinone: Contains a single methyl group at the 2 position.
2,5-Dimethyl-1,4-benzoquinone: Similar structure but with methyl groups at the 2 and 5 positions.
Comparison: 4,5-Dimethyl-o-benzoquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1,4-benzoquinone, the presence of methyl groups in this compound can enhance its stability and alter its redox potential. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4,5-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |
InChI Key |
KLPBUQXSGNVDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=O)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carbonyl}benzonitrile](/img/structure/B8619235.png)

![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)





![1H-Imidazole-1-propanamine, N-[1-(4-chlorophenyl)-1-methylethyl]-](/img/structure/B8619292.png)




